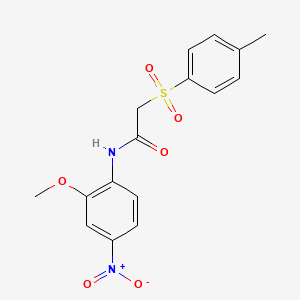

N-(2-methoxy-4-nitrophenyl)-2-tosylacetamide

Description

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6S/c1-11-3-6-13(7-4-11)25(22,23)10-16(19)17-14-8-5-12(18(20)21)9-15(14)24-2/h3-9H,10H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGYYGLFMXIECS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-tosylacetamide typically involves a multi-step process. One common method starts with the nitration of 2-methoxyaniline to produce 2-methoxy-4-nitroaniline. This intermediate is then reacted with tosyl chloride in the presence of a base such as pyridine to form this compound. The reaction conditions usually involve maintaining a low temperature to control the rate of reaction and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-2-tosylacetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.

Major Products Formed

Oxidation: Formation of N-(2-hydroxy-4-nitrophenyl)-2-tosylacetamide.

Reduction: Formation of N-(2-methoxy-4-aminophenyl)-2-tosylacetamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-2-tosylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-tosylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro and tosyl groups can enhance its binding affinity and specificity towards these targets. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Melting Points :

- Solubility :

- Reactivity: Tosyl groups facilitate nucleophilic substitution reactions, making the target compound more reactive than non-sulfonylated analogs .

Research Findings and Trends

- Substituent Position Effects :

- Bioactivity: Nitromethaqualone (a quinazolinone with 2-methoxy-4-nitrophenyl) demonstrates psychoactive properties, suggesting the phenyl moiety’s role in bioactivity .

- Computational Tools :

- Programs like SHELXL and WinGX are critical for crystallographic analysis of such compounds .

Biological Activity

N-(2-methoxy-4-nitrophenyl)-2-tosylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a nitrophenyl moiety and a tosyl group, which contribute to its biological properties. The presence of electron-withdrawing groups such as the nitro group enhances its electrophilic character, potentially increasing its reactivity with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antibacterial properties. For instance, sulfonamide derivatives have been recognized for their ability to inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an essential enzyme for folate synthesis in bacteria . The following table summarizes the antibacterial activity of related compounds:

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) | Active Against |

|---|---|---|---|

| 5a | 3.9 | 10.5 | Staphylococcus aureus |

| 5b | 7.5 | 8 | E. coli (not active) |

| 5c | 7 | 7 | B. subtilis |

The compound 5a displayed potent antibacterial activity with a minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus, while it was inactive against E. coli at lower concentrations . This suggests that the compound may have selective antibacterial properties.

Anticancer Activity

Emerging studies have shown that nitrophenyl derivatives can exhibit anticancer activity through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, compounds that interact with specific cellular pathways involved in cell proliferation and survival have been identified as potential anticancer agents .

Case Study: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced significant cell death in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 12 µM and 15 µM, respectively.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : As seen with related sulfonamide compounds, it may inhibit key enzymes involved in bacterial metabolism.

- Cellular Signaling Modulation : It may affect signaling pathways related to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitro groups can lead to increased ROS production, contributing to cytotoxicity in cancer cells.

Safety and Toxicity

While the biological activities are promising, safety profiles must also be considered. Preliminary toxicity assessments indicate that while effective against target cells, this compound exhibits low toxicity towards normal human cells at therapeutic concentrations . Further studies are warranted to fully elucidate its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.